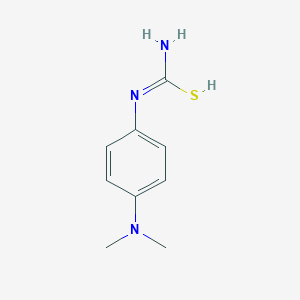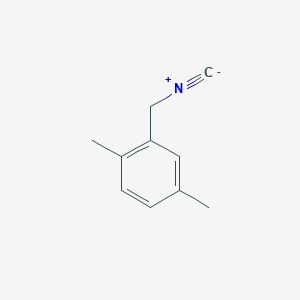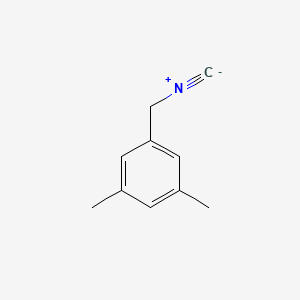
Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
概要
説明
Synthesis Analysis
A related compound, “Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate”, which is a precursor to cytotoxic natural products carpatamides A–D, has been synthesized from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd(II)-catalyzed Heck reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as single-crystal X-ray crystallography . Density functional theory (DFT) has been used for molecular structure optimization .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction, which involves the use of organoboron reagents, is a commonly used method in the synthesis of aryl-substituted olefins . Protodeboronation of alkyl boronic esters has also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “3,4-Dimethoxyphenethylamine” has a boiling point of 188 °C at 15 mmHg and a flash point of 130 °C . Another compound, “2-[(2,4-Dimethoxyphenyl)methyl]oxirane”, has a predicted boiling point of 293.6±20.0 °C and a predicted density of 1.138±0.06 g/cm3 .科学的研究の応用
Catalysis and Transesterification : "Zinc(II) oxide: an efficient catalyst for selective transesterification of β-ketoesters" by Pericas, Shafir, and Vallribera (2008) discusses the use of zinc(II) oxide as a catalyst for the transesterification of β-ketoesters, including reactions involving methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, leading to good to excellent yields (Pericas, Shafir, & Vallribera, 2008).
Photochemical Reactions : "SOLVENT DEPENDENT PHOTOCHEMICAL REACTIONS OF 3-(2-ALKYLPHENYL)-2,2-DIMETHYL-3-OXOPROPANOATES AND THEIR RELATED COMPOUNDS" by Saito et al. (1998) explores photochemical reactions of related compounds to methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates, showing different outcomes based on the solvent used (Saito et al., 1998).
Synthesis and Redox Properties : "Synthesis and electrophysical properties of the fullerene C60–1,3,5-trimethoxybenzene conjugate" by Torosyan et al. (2015) details the synthesis of a conjugate involving a derivative of methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate, examining its redox properties (Torosyan et al., 2015).
Chemical Structure Determination : "Crystal Structure Determination and Biological Activity of C20H20O6 and C19H16O6Br2" by Naguib et al. (2009) presents the crystal structure of methyl 2-(3-(3,4-dimethoxyphenyl)-1-1oxopropan-2-yl) benzoate, a related compound, using x-ray diffraction techniques (Naguib et al., 2009).
Synthesis in Heterocycles : "Methyl 3-cyclopropyl-3-oxopropanoate in the synthesis of heterocycles having a cyclopropyl substituent" by Pokhodylo et al. (2010) investigates the use of methyl 3-cyclopropyl-3-oxopropanoate in synthesizing various heterocycles, demonstrating its versatility in organic synthesis (Pokhodylo et al., 2010).
Cytotoxic Activity and Metal Complexes : "Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors" by Aboelmagd et al. (2021) discusses the synthesis of metal complexes from derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and their potential anti-tumor activities (Aboelmagd et al., 2021).
Antiproliferative Activity : "Synthesis and In Silico Evaluation of Some New 2,4-Disubstituted Thiazole Derivatives" by Yurttaş et al. (2022) focuses on the synthesis and antiproliferative activity of derivatives of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate), highlighting their potential as cytotoxic agents (Yurttaş et al., 2022).
Electrophysical Properties : "Synthesis and Electrophysical Properties of Methanofullerene with C1-Geminal Dimethoxyphosphoryl and Methoxycarbonyl Groups" by Torosyan et al. (2018) describes the synthesis of a methanofullerene derivative related to methyl 3′-(dimethoxyphosphoryl)-3′H-cyclopropa1,9[5,6]fullerene-3′-carboxylate and its electrophysical properties (Torosyan et al., 2018).
Physiological Effects : "Physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on oat, wild oat, and wheat" by Shimabukuro et al. (1978) investigates the effects of a structurally similar compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, as a selective herbicide, providing insights into its mode of action and selectivity (Shimabukuro et al., 1978).
Safety and Hazards
Safety data sheets for similar compounds indicate that they can be hazardous. For example, “3,4-Dimethoxyphenethylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-4-5-9(11(6-8)16-2)10(13)7-12(14)17-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIVDZUWNQZWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262212 | |
| Record name | Methyl 2,4-dimethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676348-64-4 | |
| Record name | Methyl 2,4-dimethoxy-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-dimethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

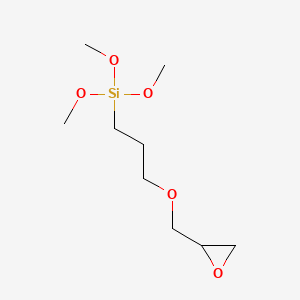

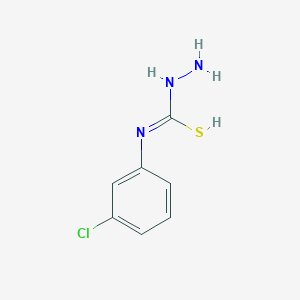

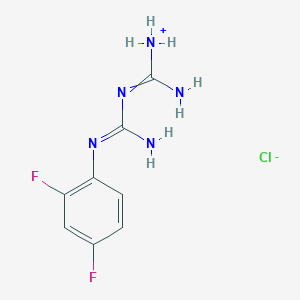
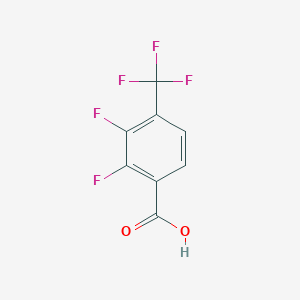
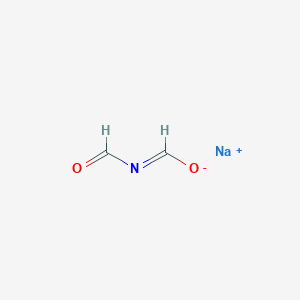
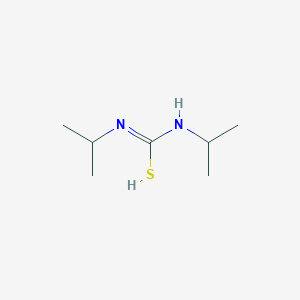
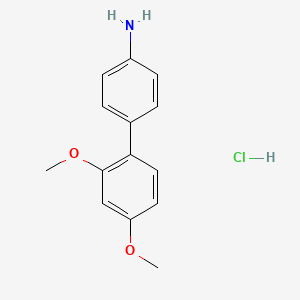
![3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B7724246.png)
